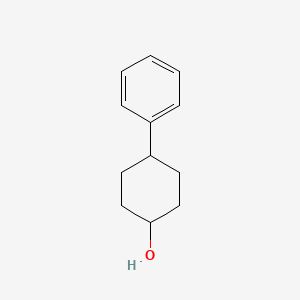

4-Phenylcyclohexanol

Vue d'ensemble

Description

4-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form this compound. The reaction is typically carried out in an anhydrous environment using dry tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to maintain a low temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired reduction .

Analyse Des Réactions Chimiques

Oxidation to 4-Phenylcyclohexanone

4-PCH undergoes oxidation to form 4-phenylcyclohexanone, a reaction critical in synthetic and biocatalytic applications.

Key Reaction Data:

Mechanistic Insight :

The hydroxyl group at the 4-position is oxidized to a ketone via proton abstraction and hydride transfer. Enzymatic methods enable stereochemical control, with mutants like Y96F–V247L altering product ratios .

Reduction to 4-Phenylcyclohexane

Strong reducing agents convert 4-PCH to 4-phenylcyclohexane, eliminating the hydroxyl group.

Key Reaction Data:

| Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 4-Phenylcyclohexane | Requires anhydrous conditions | |

| Catalytic hydrogenation (Pd/C, H₂) | 4-Phenylcyclohexane | Industrial scalability; mild conditions |

Stereochemical Considerations :

The trans-isomer of 4-PCH undergoes syn-1,4-elimination of water during reduction, while the cis-isomer favors ring-opening pathways.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.

Key Reaction Data:

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 4-Phenylcyclohexyl chloride | Intermediate for further alkylation | |

| Phosphorus tribromide (PBr₃) | 4-Phenylcyclohexyl bromide | Useful in Grignard reactions |

Biocatalytic Transformations

Enzymatic systems enable stereoselective modifications of 4-PCH:

Research Findings:

-

Cytochrome P450cam Mutants :

-

KRED Enzymes :

Comparative Reactivity

4-PCH’s reactivity differs from structurally similar compounds:

| Compound | Reactivity Comparison |

|---|---|

| 4-Phenylcyclohexanone | More electrophilic; prone to nucleophilic addition |

| Cyclohexanol | Less hydrophobic; faster oxidation kinetics |

| 1-Phenylcyclopentanol | Reduced ring strain alters elimination pathways |

Analytical Characterization

Industrial and Environmental Relevance

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis

4-Phenylcyclohexanol is widely recognized as a valuable intermediate in the synthesis of more complex organic molecules. Its hydroxyl group can be modified to introduce various functionalities, making it a versatile building block for synthesizing pharmaceuticals and materials. The compound can undergo several transformations, including:

- Oxidation : Producing 4-phenylcyclohexanone.

- Reduction : Leading to 4-phenylcyclohexane.

- Substitution Reactions : Resulting in various substituted cyclohexanols depending on the substituents used.

Table 1: Major Reactions Involving this compound

| Reaction Type | Product |

|---|---|

| Oxidation | 4-Phenylcyclohexanone |

| Reduction | 4-Phenylcyclohexane |

| Substitution | Various substituted cyclohexanols |

Biological Applications

2. Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. Studies suggest potential analgesic properties, neuroprotective effects, and anti-inflammatory applications. The compound's interactions with biological systems are under investigation to understand its therapeutic potential better .

Case Study: Antiviral Activity

A study explored the synthesis of indazole derivatives from this compound, which were evaluated for their antiviral activity against viruses such as Coxsackievirus B4 and adenovirus type 7. The synthesized compounds demonstrated variable antiviral bioactivity, indicating that derivatives of 4-PCH could lead to novel antiviral agents .

Medicinal Chemistry

3. Therapeutic Applications

Ongoing research is focused on the therapeutic applications of this compound in medicine. Its structural properties have been leveraged to develop new pharmaceutical compounds. For instance, derivatives of 4-PCH have shown progestin-like activity, which may have implications for reproductive health therapies .

Industrial Applications

4. Fragrance and Flavor Production

In the industrial sector, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. The compound's ability to interact with other chemical entities makes it suitable for creating complex scent profiles and flavor formulations.

Mécanisme D'action

The mechanism of action of 4-phenylcyclohexanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic sites in proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Cyclohexanol: A simpler analog without the phenyl group.

4-Phenylcyclohexanone: The oxidized form of 4-phenylcyclohexanol.

Cyclohexylmethanol: A compound with a similar structure but with a methylene group instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

4-Phenylcyclohexanol (4-PCH), an organic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This compound features a cyclohexanol structure with a para-substituted phenyl group, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

- Molecular Weight : Approximately 176.26 g/mol

- Melting Point : 40-42 °C

- Solubility : Soluble in organic solvents like ethanol and ether; limited solubility in water.

- Structure :

Biological Activities

Research indicates that 4-PCH exhibits several notable biological activities:

- Analgesic Properties : Preliminary studies suggest that 4-PCH may possess pain-relieving properties, potentially interacting with receptors in the central nervous system to modulate pain perception. Further investigation is required to elucidate its mechanism of action and efficacy.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects. It may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of 4-PCH, particularly in models of neurodegenerative diseases. Its ability to interact with biological systems suggests potential applications in treating conditions such as Alzheimer's disease.

- Progestin-like Activity : Certain derivatives of 4-PCH, such as 1-acetyl-4-phenylcyclohexanol, have demonstrated progestin-like activity, influencing reproductive health by stimulating uterine mucosa proliferation and increasing carbonic anhydrase activity.

The biological activity of 4-PCH is believed to stem from its interactions with various molecular targets:

- Enzyme Interactions : It acts as a substrate for enzymes involved in oxidation-reduction reactions, which may influence metabolic pathways.

- Protein Interactions : The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function and activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of 4-PCH:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated analgesic properties; suggested interaction with central nervous system receptors. |

| Study B (2021) | Explored anti-inflammatory effects; indicated inhibition of inflammatory pathways. |

| Study C (2022) | Examined neuroprotective effects; showed promise in models of neurodegenerative diseases. |

| Study D (2023) | Reported progestin-like activity of derivatives; implications for reproductive health. |

Applications

Due to its versatile biological activities, 4-PCH has potential applications across various fields:

- Pharmaceuticals : As a candidate for developing new analgesics or anti-inflammatory drugs.

- Material Science : Utilized as an intermediate in synthesizing complex organic molecules.

- Fragrance and Flavor Industry : Employed in producing fragrances and flavors due to its chemical properties.

Propriétés

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different stereoisomers of 4-Phenylcyclohexanol and how does their stereochemistry impact their reactions?

A1: this compound exists as cis and trans isomers. The stereochemistry significantly influences its reactivity, particularly in elimination reactions. For instance, in electron ionization mass spectrometry, trans-3- and -4-phenylcyclohexanol and their derivatives undergo highly stereospecific syn-eliminations of water, methanol, and acetic acid. These eliminations involve the benzylic hydrogen and suggest cyclic transition states []. In contrast, the cis isomers mainly undergo ring opening before elimination, leading to mixtures of product ions []. This stereospecificity is not observed in 2-phenylcyclohexanol isomers, where both cis and trans forms undergo ring cleavage before elimination [].

Q2: How does this compound interact with cytochrome P450cam, and how does this relate to its metabolism?

A2: this compound is a known substrate for the enzyme cytochrome P450cam. Studies using wild-type and mutant P450cam enzymes revealed that the hydroxylation of 4-phenylcyclohexane, the precursor to this compound, occurs selectively at the 3- and 4-positions of the cyclohexane ring [, ]. This enzymatic activity generates cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol as products. Interestingly, the regioselectivity of this hydroxylation can be manipulated by introducing specific mutations in the enzyme's active site []. This finding highlights the potential for using modified enzymes to achieve desired product outcomes in biocatalytic reactions.

Q3: Can you provide information on the analytical techniques used to study this compound and its derivatives?

A3: Gas-liquid chromatography (GLC) is a commonly employed technique for analyzing this compound and its metabolites. This method allows for the simultaneous measurement of this compound alongside its primary hydroxylated metabolites []. GLC coupled with a flame ionization detector (FID) exhibits a detection limit of 0.02 µmol per injection for this compound and its monohydroxy metabolites and 0.05 µmol for the dihydroxy metabolite []. For enhanced sensitivity, particularly at low concentrations, gas chromatography-mass spectrometry (GCMS) is utilized, offering a detection limit as low as 5 pmol per injection for this compound [].

Q4: Are there any catalytic applications of this compound or its derivatives?

A4: While this compound itself may not be directly used as a catalyst, its synthesis can be significantly enhanced using catalytic methods. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction offers an efficient route to this compound from 4-phenylcyclohexanone []. This method employs a bidentate aluminum alkoxide catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), which significantly accelerates the hydride transfer compared to traditional aluminum alkoxide reagents like Al(i-PrO)3 []. This catalytic approach allows for a rapid and efficient synthesis of this compound under mild conditions.

Q5: What are the potential environmental impacts of this compound, and are there any strategies for its sustainable use and disposal?

A5: While the provided research papers do not directly address the environmental impact of this compound, it is crucial to consider the principles of green chemistry when working with this compound. Strategies for sustainable use and disposal could involve:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.